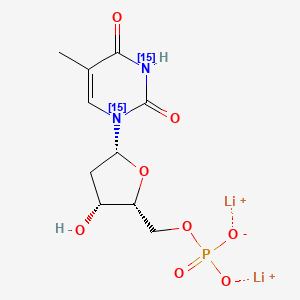

Thymidine 5'-monophosphate-15N2 (dilithium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thymidin-5'-monophosphat-15N2 (Dilithium) ist eine mit stabilen Isotopen markierte Verbindung, die hauptsächlich in der wissenschaftlichen Forschung verwendet wird. Es ist ein Derivat von Thymidinmonophosphat, bei dem zwei Stickstoffatome durch das Isotop Stickstoff-15 ersetzt wurden. Diese Verbindung wird häufig in Studien mit Nukleinsäuren verwendet, insbesondere im Zusammenhang mit DNA-Synthese- und Reparaturmechanismen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Thymidin-5'-monophosphat-15N2 (Dilithium) beinhaltet die Einarbeitung von Stickstoff-15 in das Thymidinmonophosphatmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, die das Isotop in die Nukleosidstruktur einführen. Der Prozess kann die Verwendung von markierten Vorstufen und spezifischen Reaktionsbedingungen umfassen, um die Einarbeitung von Stickstoff-15 sicherzustellen .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie Chromatographie zur Reinigung. Die Produktion erfolgt unter kontrollierten Bedingungen, um die Integrität der mit Isotopen markierten Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thymidin-5'-monophosphat-15N2 (Dilithium) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was häufig zur Bildung oxidierter Nukleotide führt.

Reduktion: Die Verbindung kann reduziert werden, um Desoxynukleotide zu bilden, die für die DNA-Synthese unerlässlich sind.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene modifizierte Nukleotide und Nukleoside, die in weiteren biochemischen und molekularbiologischen Studien verwendet werden .

Wissenschaftliche Forschungsanwendungen

Thymidin-5'-monophosphat-15N2 (Dilithium) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Tracer in Studien zur Nukleinsäurechemie und zur Synthese von markierter DNA verwendet.

Biologie: Die Verbindung wird in der Forschung zu DNA-Replikation, -Reparatur und -Rekombinationsprozessen eingesetzt.

Medizin: Es wird bei der Entwicklung von diagnostischen Instrumenten und therapeutischen Wirkstoffen eingesetzt, insbesondere in der Krebsforschung.

5. Wirkmechanismus

Der Wirkmechanismus von Thymidin-5'-monophosphat-15N2 (Dilithium) beinhaltet seine Einarbeitung in die DNA während der Replikations- und Reparaturprozesse. Das Stickstoff-15-Isotop dient als Marker, der es Forschern ermöglicht, die Einarbeitung und den Metabolismus des Nukleosids zu verfolgen. Dies hilft beim Verständnis der molekularen Ziele und Pfade, die an der DNA-Synthese und -Reparatur beteiligt sind .

Ähnliche Verbindungen:

Thymidin-5'-monophosphat: Die nicht-markierte Version der Verbindung, die in ähnlichen Forschungsanwendungen verwendet wird.

Thymidin-5'-monophosphat-13C10,15N2 (Dilithium):

Einzigartigkeit: Thymidin-5'-monophosphat-15N2 (Dilithium) ist aufgrund seiner spezifischen Markierung mit Stickstoff-15 einzigartig, was besondere Vorteile in Studien zum Stickstoffmetabolismus und zur Nukleinsäuresynthese bietet. Die Verwendung dieses Isotops ermöglicht eine präzise Verfolgung und Quantifizierung in verschiedenen biochemischen Assays .

Wirkmechanismus

The mechanism of action of Thymidine 5’-monophosphate-15N2 (dilithium) involves its incorporation into DNA during replication and repair processes. The nitrogen-15 isotope serves as a marker, allowing researchers to track the incorporation and metabolism of the nucleoside. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

Thymidine 5’-monophosphate: The non-labeled version of the compound, used in similar research applications.

Thymidine 5’-monophosphate-13C10,15N2 (dilithium):

Uniqueness: Thymidine 5’-monophosphate-15N2 (dilithium) is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in studies involving nitrogen metabolism and nucleic acid synthesis. The use of this isotope allows for precise tracking and quantification in various biochemical assays .

Eigenschaften

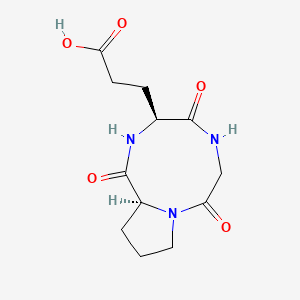

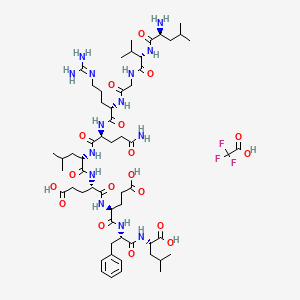

Molekularformel |

C10H13Li2N2O8P |

|---|---|

Molekulargewicht |

336.1 g/mol |

IUPAC-Name |

dilithium;[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i11+1,12+1;; |

InChI-Schlüssel |

ZEFACUFFWBFJPP-XQSYSHBRSA-L |

Isomerische SMILES |

[Li+].[Li+].CC1=C[15N](C(=O)[15NH]C1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)([O-])[O-])O |

Kanonische SMILES |

[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)

![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)